molecular formula C8H9NO3 B2695986 2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid CAS No. 1367988-80-4

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid

Cat. No.: B2695986
CAS No.: 1367988-80-4
M. Wt: 167.164
InChI Key: UKHQTXPEYDZFTJ-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid (CAS: 1368177-31-4) is a heterocyclic compound featuring a 1,2-oxazole ring substituted with a cyclopropyl group at the 3-position and an acetic acid moiety at the 5-position . Its molecular formula is C₈H₉NO₃ (molecular weight: 167.16 g/mol), with a SMILES string of C1CC1C2=NOC(=C2)CC(=O)O and InChIKey UKHQTXPEYDZFTJ-UHFFFAOYSA-N .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)4-6-3-7(9-12-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHQTXPEYDZFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367988-80-4
Record name 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclopropyl-substituted nitrile with an appropriate acid can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The cyclopropyl group adds steric bulk, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic Acid
  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • Key Differences: Replaces the 1,2-oxazole ring with a 1,2,4-oxadiazole, introducing an additional nitrogen atom. Hazard Profile: Classified with warnings for skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .
VGX-1027 [(S,R)-3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid
  • Molecular Formula: C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • Key Differences :
    • Features a partially saturated 4,5-dihydro-1,2-oxazole (oxazoline) ring with a phenyl substituent.
    • The saturated ring increases conformational flexibility, while the phenyl group enhances lipophilicity.
    • Biological Activity : Demonstrated anti-inflammatory effects in preclinical models .

Substituent Variations

[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid
  • Key Differences :
    • Substitutes cyclopropyl with a bulkier cyclohexyl group, increasing steric hindrance.
    • The dihydro-oxazole ring may reduce aromaticity, altering binding interactions .
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl Fluoride
  • Key Differences :
    • Replaces the acetic acid with a sulfonyl fluoride group, enhancing electrophilicity and reactivity.
    • The methyl group on the oxazole may influence metabolic stability .

Physicochemical and Functional Comparison

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Substituent Molecular Weight (g/mol) Key Properties
2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid 1,2-oxazole Cyclopropyl 167.16 High CCS ([M+H]⁺: 136.9 Ų)
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid 1,2,4-oxadiazole Cyclopropyl 168.15 Higher nitrogen content, toxic
VGX-1027 4,5-dihydro-1,2-oxazole Phenyl 205.21 Anti-inflammatory

Key Insights

Heterocycle Impact : The 1,2-oxazole core in the target compound balances aromaticity and moderate polarity, while oxadiazole derivatives offer enhanced hydrogen bonding but increased toxicity.

Substituent Effects : Cyclopropyl groups improve metabolic stability compared to phenyl or cyclohexyl groups, which may enhance bioavailability .

Functional Groups : The acetic acid moiety provides a carboxylic acid functional group for salt formation or derivatization, contrasting with sulfonyl fluorides or amides in analogs .

Biological Activity

2-(3-Cyclopropyl-1,2-oxazol-5-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclopropyl group attached to an oxazole ring, which is further linked to an acetic acid moiety. This structure is significant for its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with oxazole rings often possess antimicrobial properties. The specific activity of this compound against various pathogens remains an area of active investigation.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

The primary target for this compound is thought to be cyclin-dependent kinase 2 (CDK2). This enzyme is essential for the transition between the G1 and S phases of the cell cycle. Inhibition of CDK2 can lead to reduced cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)10.5Induction of apoptosis
U-937 (Leukemia)8.7Cell cycle arrest
HeLa (Cervical Cancer)12.3Reduced viability

These results indicate that the compound may be effective in targeting multiple cancer types through different mechanisms .

Case Studies

In a notable case study, researchers investigated the compound's effect on human breast adenocarcinoma cells (MCF-7). The study revealed that treatment with this compound led to significant apoptosis, as evidenced by flow cytometry assays showing increased Annexin V positivity in treated cells compared to controls .

Another study focused on its potential as an antimicrobial agent, where it was tested against various bacterial strains. Preliminary results indicated that the compound exhibited moderate antibacterial activity, suggesting its potential use in developing new antimicrobial therapies.

Q & A

Q. What are the recommended synthetic routes for 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of cyclopropyl-substituted precursors with hydroxylamine derivatives under acidic conditions. For example, refluxing a mixture of cyclopropylcarbonitrile derivatives with hydroxylamine hydrochloride in acetic acid (3–5 hours) followed by recrystallization from DMF/acetic acid yields oxazole derivatives . Optimization of temperature, solvent polarity, and stoichiometry of reagents (e.g., sodium acetate as a base) is critical for minimizing side reactions like over-oxidation or ring-opening.

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the oxazole ring (e.g., characteristic shifts for C-5 proton at δ 6.5–7.5 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm).
  • X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving cyclopropyl ring conformations and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 194.1 for C8_8H9_9NO3_3).

Q. How can impurities or byproducts from synthesis be identified and mitigated?

Common impurities include oxazole ring-opened products (e.g., β-keto amides) or cyclopropyl ring-degraded derivatives. Reverse-phase HPLC with UV detection (λ = 210–230 nm) or LC-MS can separate and identify these. Recrystallization in DMF/acetic acid (7:3 v/v) effectively removes polar byproducts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved biological activity?

Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., SCD1 for lipid metabolism studies) can predict binding affinities. Substituents on the cyclopropyl group or oxazole ring can be modified to enhance hydrophobic interactions. For example, MK-8245, a related oxazole derivative, shows nanomolar IC50_{50} values against SCD1 by optimizing steric bulk near the oxazole ring .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed cell lines, consistent ATP concentrations).
  • Metabolite interference : Use LC-MS to identify metabolic byproducts (e.g., oxidized cyclopropyl rings) that may inhibit or enhance activity in vivo .
  • Species specificity : Test across human, rat, and mouse models, as seen with SCD1 inhibitors where species-dependent IC50_{50} values vary up to 3-fold .

Q. How can crystal structure analysis address challenges in polymorph identification?

SHELXL refinement with ORTEP-3 visualization can distinguish polymorphs by analyzing unit cell parameters and torsion angles. For example, cyclopropyl ring puckering (envelope vs. twist conformations) may indicate different packing modes. High-resolution data (d < 0.8 Å) are essential for detecting subtle differences .

Q. What are the key considerations for designing stability studies under physiological conditions?

  • pH-dependent degradation : Monitor hydrolysis of the oxazole ring in buffers (pH 1–9) via HPLC. The acetic acid moiety may stabilize the compound at acidic pH.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for oxazoles).
  • Light sensitivity : UV-Vis spectroscopy can detect photodegradation products (e.g., ring-opened aldehydes) .

Methodological Resources

  • Synthesis : Reflux in acetic acid with sodium acetate for cyclocondensation .
  • Characterization : SHELX for crystallography ; HRMS for molecular validation .
  • Biological assays : SCD1 inhibition protocols from MK-8245 studies .

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